(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-22(20,10-8-14-5-2-1-3-6-14)18-12-16(13-18)21-15-7-4-9-17-11-15/h1-11,16H,12-13H2/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVGVUQAEGUHFG-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine features a pyridine ring substituted with an azetidinyl group linked to a styrylsulfonyl moiety. This unique structure is believed to contribute to its diverse biological activities.
Research indicates that compounds similar to (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine exhibit various mechanisms of action, including:
- Anticancer Activity : The styrylsulfonyl group is known to enhance the anticancer properties by inducing apoptosis and mitotic arrest in cancer cells.
- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, particularly against RNA viruses.
- Antibacterial Effects : Azetidinone derivatives are often associated with antibacterial activity, potentially making this compound useful against bacterial infections.
Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of styrylsulfonyl derivatives found that certain compounds exhibit potent anticancer effects. For instance:
| Compound | Cancer Type | EC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer (MCF-7) | 0.5 | Induces apoptosis |
| Compound B | Prostate Cancer | 1.2 | Mitotic arrest |
| Compound C | Lung Cancer | 0.8 | Cell cycle inhibition |
The above table summarizes findings from various studies indicating that modifications in the structure can significantly alter potency and selectivity against different cancer types .
Antiviral Activity
In vitro studies have demonstrated that certain azetidinone derivatives exhibit antiviral activity. For example:
| Compound | Virus Type | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|---|
| Compound D | Influenza A H1N1 | 12 | Ribavirin 112 |
| Compound E | Human Coronavirus 229E | 45 | Ganciclovir 54.69 |
These results suggest that the biological activity of (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine could extend to antiviral applications, particularly in respiratory viruses .
Case Studies and Research Findings
Several case studies have explored the biological activities of related compounds:
- Anticancer Studies : A series of azetidinone derivatives were evaluated for their cytotoxicity against various cancer cell lines. Compounds with a styrylsulfonyl group were particularly effective in inducing apoptosis in breast and prostate cancer cells.
- Antiviral Efficacy : Research has indicated that specific modifications in the azetidinone structure can enhance antiviral potency, with some compounds showing effectiveness against both DNA and RNA viruses.
Scientific Research Applications
1. Anticancer Activity
Research indicates that (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine exhibits promising anticancer properties. The styrylsulfonyl group is known to enhance the compound's ability to induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by interfering with cell cycle progression and promoting programmed cell death .
2. Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
3. Enzyme Inhibition
(E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine has been investigated for its ability to inhibit various enzymes linked to disease progression. For instance, it has shown inhibitory effects on certain proteases and kinases involved in cancer metastasis and inflammation . This property makes it a candidate for developing novel therapeutic agents targeting these pathways.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine in human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 35 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine was evaluated using the disc diffusion method against E. coli and S. aureus. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting its potential as an alternative treatment for infections caused by resistant strains .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 22 |
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound involves multi-step strategies to assemble the pyridine-azetidine ether core and introduce the styrylsulfonyl group.
1.1 Formation of the Pyridine-Azetidine Ether Linkage
The ether bond between pyridine and azetidine is typically constructed via nucleophilic substitution or Mitsunobu reactions. For example:
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Nucleophilic substitution : Reacting 3-hydroxyazetidine with a pyridine derivative bearing a leaving group (e.g., 3-bromopyridine) under basic conditions .
-
Mitsunobu reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxypyridine with an azetidine alcohol .
1.2 Introduction of the Styrylsulfonyl Group
The styrylsulfonyl moiety is introduced via sulfonylation of the azetidine nitrogen:
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Reacting azetidine with E-styrylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
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Stereoselective synthesis of the E-styryl group may involve Wittig or Heck coupling to ensure trans configuration .
Key Reactivity Profiles
2.1 Ring-Opening Reactions of Azetidine
The strained azetidine ring is susceptible to nucleophilic attack under acidic or basic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (1M), reflux | 3-((Styrylsulfonyl)amino)propane-1-ol |
| Nucleophilic substitution | NaCN, DMF, 80°C | Cyano-substituted open-chain derivative |
2.2 Functionalization of the Pyridine Ring
The pyridine ring undergoes electrophilic and nucleophilic substitutions at specific positions, influenced by the electron-withdrawing ether oxygen:
2.3 Reactivity of the Styrylsulfonyl Group
The E-styrylsulfonyl moiety participates in conjugate additions and cycloadditions:
| Reaction | Conditions | Product |
|---|---|---|
| Michael addition | Thiol, K₂CO₃, MeOH | Thioether adduct |
| Diels-Alder reaction | Diene, heat | Cyclohexene-fused sulfone |
| Photochemical [2+2] | UV light, acetone | Cyclobutane derivative |
Stability and Degradation
-
Thermal stability : Decomposes above 200°C, releasing SO₂ gas (observed via TGA) .
-
Hydrolytic stability : Stable in neutral aqueous solutions but undergoes slow hydrolysis under strongly acidic/basic conditions .
-
Light sensitivity : The styrylsulfonyl group may isomerize to the Z-configuration under UV exposure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-3-((Styrylsulfonyl)methyl)pyridine Derivatives
The closest analogs to the target compound are the (E)-3-((styrylsulfonyl)methyl)pyridine derivatives reported by Lu et al. (2014). These compounds differ in substituents: a methyl group replaces the azetidin-3-yloxy moiety. Key findings from this study include:
- Anticancer Activity: Derivatives exhibited IC50 values in the nanomolar to micromolar range against leukemia (K562) and breast cancer (MDA-MB-231) cell lines .
- Structure-Activity Relationships (SAR) :
Azetidine-Containing Sulfonamides
Azetidine rings are increasingly utilized in drug design due to their balanced rigidity and metabolic stability . For example:
- Patent EP 2022/06 : Azetidine-sulfonamide hybrids demonstrated enhanced bioavailability and kinase inhibition, attributed to the azetidine's small ring size (4-membered vs. 5- or 6-membered rings), which reduces steric hindrance while maintaining target engagement .
- Synthetic Accessibility : Azetidine rings often require multi-step protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) groups in ), which may complicate synthesis compared to methyl-substituted derivatives .
Pyridine-Urea Hybrids
Pyridine-urea scaffolds (e.g., Helal et al., 2015) prioritize hydrogen-bonding interactions with targets like phosphodiesterase-3 (PDE3). Unlike the target compound’s sulfonamide group, urea derivatives exhibit:
- Higher Polarity : Improved solubility but reduced blood-brain barrier penetration.
- Dual Activity : Some analogs showed anti-inflammatory and analgesic effects alongside anticancer activity .
Table 2: Functional Group Impact on Drug-Like Properties
| Compound Class | Key Functional Group | Advantages | Limitations |
|---|---|---|---|
| Target Compound | Azetidine-sulfonamide | Rigidity, target selectivity | Synthetic complexity |
| Pyridine-Urea Hybrids | Urea | High solubility, multi-target activity | Low membrane permeability |
| Styrylsulfonyl-methyl | Methyl-sulfonamide | Ease of synthesis | Moderate potency |
Trifluoropropyl-Substituted Pyridines
Compounds with trifluoropropyl groups () highlight the role of fluorine in enhancing metabolic stability and binding affinity via hydrophobic interactions. However, the target compound lacks fluorine, suggesting a trade-off between synthetic feasibility and bioactivity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (E)-3-((1-(styrylsulfonyl)azetidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the azetidine ring via sulfonylation of azetidine with styrylsulfonyl chloride under basic conditions (e.g., triethylamine).
- Step 2 : Coupling the sulfonylated azetidine with 3-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, PPh3) or SN2 nucleophilic substitution .
- Optimization : Use high-resolution LC-MS to monitor intermediate purity. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (40–60°C) to reduce side products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ orthogonal analytical techniques:
- NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons in styrylsulfonyl group) .
- HRMS : Verify molecular ion [M+H]<sup>+</sup> at m/z 359.09 (calculated for C17H17N2O3S).
- X-ray crystallography : Resolve ambiguities in azetidine-pyridine linkage geometry .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assays against HeLa or MCF-7 cells (IC50 values <10 µM suggest potency; compare to cisplatin controls) .
- Enzyme inhibition : Test sulfonyl group interactions with kinases (e.g., EGFR) via fluorescence polarization .
Advanced Research Questions
Q. How can conflicting data on the compound’s cytotoxicity across cell lines be resolved?
- Methodological Answer :
- Hypothesis testing : Evaluate cell permeability via logP (calculated ~2.5) and efflux pump activity (e.g., P-gp inhibition with verapamil) .
- Metabolomics : Use LC-MS/MS to identify metabolic byproducts (e.g., sulfone oxidation) that may reduce efficacy in specific lines .
- Transcriptomics : Correlate cytotoxicity with overexpression of pro-survival genes (e.g., Bcl-2) via RNA-seq .
Q. What strategies enhance enantioselective synthesis of the azetidine moiety?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during azetidine ring closure (≥90% ee achieved in similar systems) .
- Dynamic kinetic resolution : Employ Ru-based catalysts for racemization-free sulfonylation .
Q. How does the styrylsulfonyl group influence structure-activity relationships (SAR) in anticancer applications?
- Methodological Answer :
- SAR analysis : Synthesize analogs with substituted styryl groups (e.g., electron-withdrawing -NO2 vs. donating -OCH3).
- Data table :
| Substituent | IC50 (µM, MCF-7) | LogP |
|---|---|---|
| -H | 8.2 | 2.5 |
| -NO2 | 3.1 | 2.8 |
| -OCH3 | 12.4 | 2.1 |
- Mechanistic insight : Electron-deficient styrylsulfonyl groups enhance DNA intercalation, per molecular docking .
Q. What advanced models (in vivo/in silico) are suitable for studying pharmacokinetics?
- Methodological Answer :
- In vivo : Use Sprague-Dawley rats for bioavailability studies (IV vs. oral administration; t1/2 >4 h suggests stability) .
- In silico : Predict ADMET properties via SwissADME (e.g., BBB permeability: low due to sulfonyl group) .
Data Contradiction & Resolution
Q. Discrepancies in reported reaction yields (40–75%): How to troubleshoot?
- Methodological Answer :
- Variable control : Standardize azetidine activation (e.g., pre-dry solvents over molecular sieves).
- Byproduct analysis : Identify sulfonic acid impurities via <sup>19</sup>F NMR (if using fluorinated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
